molecular formula C18H34N2O3Zn B12647340 Zinc bis(N6-lauroyl-L-lysinate) CAS No. 61745-61-7

Zinc bis(N6-lauroyl-L-lysinate)

Cat. No.: B12647340
CAS No.: 61745-61-7
M. Wt: 391.9 g/mol
InChI Key: FWYKREKIICRDQP-NTISSMGPSA-L
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Description

Zinc bis(N6-lauroyl-L-lysinate): is a chemical compound with the molecular formula C36H70N4O6Zn . It is a zinc salt of N6-lauroyl-L-lysine, where two molecules of N6-lauroyl-L-lysine are coordinated to a zinc ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(N6-lauroyl-L-lysinate) typically involves the reaction of zinc salts with N6-lauroyl-L-lysine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zinc ion .

Industrial Production Methods: Industrial production of Zinc bis(N6-lauroyl-L-lysinate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Zinc bis(N6-lauroyl-L-lysinate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species .

Scientific Research Applications

Chemistry: In chemistry, Zinc bis(N6-lauroyl-L-lysinate) is used as a catalyst in various organic reactions. Its unique coordination properties make it an effective catalyst for promoting specific chemical transformations .

Biology: In biological research, the compound is studied for its potential role in cellular processes. It has been shown to interact with proteins and enzymes, influencing their activity and function .

Medicine: In medicine, Zinc bis(N6-lauroyl-L-lysinate) is explored for its therapeutic potential. It has been investigated for its antimicrobial properties and its ability to modulate immune responses .

Industry: In industrial applications, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties .

Mechanism of Action

The mechanism of action of Zinc bis(N6-lauroyl-L-lysinate) involves its interaction with molecular targets such as proteins and enzymes. The zinc ion in the compound can coordinate with amino acid residues in proteins, altering their structure and function. This coordination can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes .

Comparison with Similar Compounds

    Zinc bis(N6-palmitoyl-L-lysinate): Similar to Zinc bis(N6-lauroyl-L-lysinate), but with a palmitoyl group instead of a lauroyl group.

    Zinc bis(N6-stearoyl-L-lysinate): Contains a stearoyl group instead of a lauroyl group.

    Zinc bis(N6-myristoyl-L-lysinate): Features a myristoyl group in place of the lauroyl group.

Uniqueness: Zinc bis(N6-lauroyl-L-lysinate) is unique due to its specific lauroyl group, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

61745-61-7

Molecular Formula

C18H34N2O3Zn

Molecular Weight

391.9 g/mol

IUPAC Name

zinc;(2S)-2-amino-6-(1-oxidododecylideneamino)hexanoate

InChI

InChI=1S/C18H36N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2/t16-;/m0./s1

InChI Key

FWYKREKIICRDQP-NTISSMGPSA-L

Isomeric SMILES

CCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2]

Origin of Product

United States

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